Trolox

Description

This compound has been reported in Penicillium citrinum, Punica granatum, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-7-8(2)12-10(9(3)11(7)15)5-6-14(4,18-12)13(16)17/h15H,5-6H2,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEVLJDDWXEYCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866306 |

Source

|

| Record name | Trolox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53188-07-1, 56305-04-5 |

Source

|

| Record name | Trolox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53188-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053188071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trolox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXY-2,5,7,8-TETRAMETHYLCHROMAN-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S18UL9710X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is Trolox and its chemical properties

An In-depth Technical Guide to Trolox: Properties, Mechanisms, and Applications in Antioxidant Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a synthetic, water-soluble analog of vitamin E that has become an indispensable tool in the field of antioxidant research.[1][2] Its unique chemical structure, combining the antioxidant-conferring chromanol ring of α-tocopherol with a hydrophilic carboxylic acid group, allows for its use in a wide array of biological and biochemical applications to mitigate oxidative stress and damage.[3][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, delves into its mechanism of action as a potent antioxidant, and offers detailed protocols for its application as a standard in prevalent antioxidant capacity assays.

Introduction: The Significance of this compound in Oxidative Stress Research

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[3][5] Consequently, the accurate measurement of antioxidant capacity is paramount in the development of novel therapeutic strategies. This compound has emerged as the gold-standard reference compound for many of these assessments due to its consistent and well-characterized antioxidant activity.[6][7] Its water solubility makes it particularly amenable to aqueous-based assays, a distinct advantage over its lipid-soluble parent compound, vitamin E.[1][4] This guide serves as a detailed resource for researchers leveraging this compound in their experimental workflows.

Chemical and Physical Properties of this compound

The utility of this compound in diverse experimental settings is a direct consequence of its distinct chemical and physical characteristics. A thorough understanding of these properties is crucial for its effective application.

Chemical Structure

This compound is chemically designated as 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid.[1] Its structure features a chromanol ring, which is the active antioxidant moiety also found in vitamin E, and a carboxylic acid group that confers water solubility.[8]

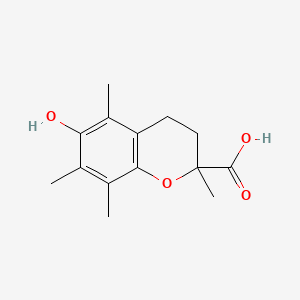

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈O₄ | [3] |

| Molecular Weight | 250.29 g/mol | [3] |

| Appearance | White to faintly beige crystalline powder | [9] |

| Melting Point | 187-189 °C | [9] |

| Solubility | ||

| In Ethanol: ~30 mg/mL | [10] | |

| In DMSO: ~20 mg/mL | [10] | |

| In PBS (pH 7.2): ~3 mg/mL | [10][11] | |

| In Water: Slightly soluble, solubility increases at alkaline pH | [12][13] | |

| pKa | 3.9 (for the carboxylic acid group) | [13] |

| UV/Vis Maximum (λmax) | 291 nm | [10] |

Stability and Storage

For long-term storage, this compound should be kept as a crystalline solid at -20°C, where it is stable for at least two to four years.[10][11] Stock solutions prepared in organic solvents like ethanol or DMSO can be stored at -20°C for up to one month.[9] Aqueous solutions of this compound are less stable and it is recommended not to store them for more than one day.[10][11]

Mechanism of Antioxidant Action

The antioxidant activity of this compound is primarily attributed to its ability to act as a radical scavenger. This process is governed by the hydroxyl group on the chromanol ring.

Hydrogen Atom Transfer (HAT)

The principal mechanism by which this compound neutralizes free radicals is through hydrogen atom transfer (HAT).[14] The phenolic hydroxyl group readily donates its hydrogen atom to a reactive oxygen species, thereby stabilizing the radical and preventing it from causing further oxidative damage to cellular components like lipids, proteins, and DNA.[4]

Formation of a Stable Phenoxyl Radical

Upon donating a hydrogen atom, this compound itself becomes a phenoxyl radical.[4] However, this resulting radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring system.[15] This stability is a key feature of its antioxidant efficacy, as it prevents the this compound radical from propagating the radical chain reaction.

The simplified reaction can be depicted as follows:

Caption: Hydrogen atom donation from this compound to a free radical.

This compound as a Standard in Antioxidant Capacity Assays

The consistent and reproducible antioxidant activity of this compound makes it an ideal standard for quantifying the antioxidant capacity of various substances, from pure compounds to complex biological samples like food extracts and plasma.[2][6] The results of these assays are often expressed in "this compound Equivalents" (TE), which represents the concentration of this compound that would produce the same level of antioxidant activity as the sample.[1]

This compound Equivalent Antioxidant Capacity (TEAC) Assay using ABTS

The TEAC assay, frequently employing the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, is a widely used method.[6][16] The principle of this assay is based on the ability of an antioxidant to reduce the pre-formed blue-green ABTS radical cation (ABTS•+) to its colorless neutral form.[17] The degree of decolorization is proportional to the antioxidant's concentration.

Experimental Protocol: ABTS Decolorization Assay

-

Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical.

-

-

Preparation of ABTS•+ Working Solution:

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Preparation of this compound Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Perform serial dilutions to create a range of standard concentrations (e.g., 0-2 mM).

-

-

Assay Procedure:

-

Add a small volume of the this compound standard or sample to a cuvette or microplate well.

-

Add a larger volume of the ABTS•+ working solution and mix thoroughly.

-

Incubate for a specific time (e.g., 6 minutes) at a controlled temperature.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of absorbance for each standard and sample.

-

Plot a standard curve of percentage inhibition versus this compound concentration.

-

Determine the TEAC value of the sample by interpolating its percentage inhibition on the this compound standard curve.

-

Caption: Workflow for the this compound Equivalent Antioxidant Capacity (TEAC) assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is another widely utilized method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[14] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).

Experimental Protocol: ORAC Assay

-

Reagent Preparation:

-

Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

-

Prepare solutions of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Prepare a series of this compound standard solutions.

-

-

Assay Procedure:

-

In a microplate, add the fluorescent probe, and either the this compound standard, sample, or a blank (buffer).

-

Incubate the plate at 37°C.

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Immediately begin monitoring the fluorescence decay at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein) over a period of time (e.g., 60-90 minutes).

-

-

Data Analysis:

-

Calculate the net area under the curve (AUC) for each sample and standard by subtracting the AUC of the blank.

-

Plot a standard curve of net AUC versus this compound concentration.

-

Determine the ORAC value of the sample by comparing its net AUC to the this compound standard curve.

-

Considerations and Limitations

While this compound is a valuable tool, it is important to be aware of certain considerations. The antioxidant activity of this compound can be influenced by the assay conditions, such as pH and solvent.[13][17] Furthermore, some studies have indicated that this compound may exhibit pro-oxidant properties under specific conditions, particularly in the presence of transition metal ions like copper.[18] It is also important to note that the reaction products of some antioxidants in the TEAC assay may themselves have antioxidant capacity, which can complicate the interpretation of results.[16]

Conclusion

This compound has solidified its position as a cornerstone in the field of antioxidant research. Its well-defined chemical properties, predictable radical-scavenging mechanism, and water solubility make it an exceptional standard for a variety of antioxidant capacity assays. By providing a standardized benchmark, this compound enables the comparison of antioxidant activities across different studies and facilitates the discovery and development of new antioxidant compounds for therapeutic and nutraceutical applications. A thorough understanding of its properties and the principles of the assays in which it is employed, as detailed in this guide, is essential for generating robust and reliable data in the ongoing exploration of oxidative stress and its mitigation.

References

-

Wikipedia. This compound equivalent antioxidant capacity. [Link]

-

Wikipedia. This compound. [Link]

-

Cell Biolabs, Inc. This compound Equivalent Antioxidant Capacity (TEAC) Assay. [Link]

-

Arts, M. J., Haenen, G. R., Voss, H. P., & Bast, A. (2004). Antioxidant capacity of reaction products limits the applicability of the this compound Equivalent Antioxidant Capacity (TEAC) assay. Food and Chemical Toxicology, 42(1), 45–49. [Link]

-

Citeq Biologics. TEAC Assay. [Link]

-

Solubility of Things. This compound. [Link]

-

Xu, Q., Zhang, L., Xia, G., Zhan, D., Zhu, J., & Zang, H. (2020). Synthesis and Biological Activity of this compound Amide Derivatives. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 40634, this compound. [Link]

-

Sadowska-Bartosz, I., & Bartosz, G. (2020). Concentration Dependence of the Antioxidant and Prooxidant Activity of this compound in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. Cells, 9(11), 2383. [Link]

-

Kontush, A., Finckh, B., Karten, B., Kohlschütter, A., & Beisiegel, U. (1999). Prooxidant and antioxidant properties of this compound C, analogue of vitamin E, in oxidation of low-density lipoprotein. Free Radical Research, 30(3), 181–188. [Link]

-

Tarpey, M. M., Wink, D. A., & Grisham, M. B. (2004). Intracellular scavenging activity of this compound (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. Free Radical Biology and Medicine, 36(3), 347–356. [Link]

-

Davies, M. J., Forni, L. G., & Willson, R. L. (1988). Vitamin E analogue this compound C. E.s.r. and pulse-radiolysis studies of free-radical reactions. The Biochemical journal, 255(2), 513–522. [Link]

-

IGI Global. This compound: Significance and symbolism. [Link]

-

ResearchGate. Synthesis and Biological Activity of this compound Amide Derivatives. [Link]

-

ResearchGate. How do I prepare this compound solution?. [Link]

-

ResearchGate. Scheme 1. Synthesis of this compound ICs 2a-2q. [Link]

-

ResearchGate. Synthesis and Biological Activity of this compound Amide Derivatives. [Link]

-

Wu, T. W., Hashimoto, N., Wu, J., Carey, D., & Mickle, D. A. (1990). Chemical syntheses of this compound conjugates which protect human ventricular myocytes against in situ-generated oxyradicals. Biochemical and biophysical research communications, 170(2), 565–571. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Oxidative Stress: The Role of this compound in Cellular Protection. [Link]

-

Sýs, M., Pekárek, T., Petrovic, S., Fojtů, M., Hubálek, J., & Adam, V. (2020). Determination of this compound Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. Applied Sciences, 10(7), 2497. [Link]

-

Elabscience. Total Antioxidant Status (TAS) Colorimetric Assay Kit (E-BC-K801-M). [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Significance and symbolism [wisdomlib.org]

- 3. This compound | CAS 53188-07-1 | Antioxidant vitamin E derivative | StressMarq Biosciences Inc. [stressmarq.com]

- 4. Concentration Dependence of the Antioxidant and Prooxidant Activity of this compound in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

- 7. medkoo.com [medkoo.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound | 53188-07-1 [chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. 奎诺二甲基丙烯酸酯 A cell-permeable, water-soluble derivative of vitamin E with antioxidant properties. Prevents peroxynitrite-mediated oxidative stress and apoptosis in rat thymocytes. | Sigma-Aldrich [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound, a Standard Antioxidant used for Antioxidant Capacity Assays | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. Vitamin E analogue this compound C. E.s.r. and pulse-radiolysis studies of free-radical reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antioxidant capacity of reaction products limits the applicability of the this compound Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. citeqbiologics.com [citeqbiologics.com]

- 18. Prooxidant and antioxidant properties of this compound C, analogue of vitamin E, in oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Antioxidant Mechanisms of Trolox: A Technical Guide for Researchers

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. activeconceptsllc.com [activeconceptsllc.com]

- 4. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]

- 6. Concentration Dependence of the Antioxidant and Prooxidant Activity of this compound in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pulse radiolysis study of the reactivity of this compound C phenoxyl radical with superoxide anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A physicochemical examination of the free radical scavenging activity of this compound: mechanism, kinetics and influence of the environment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. citeqbiologics.com [citeqbiologics.com]

- 12. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. scribd.com [scribd.com]

- 15. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Trolox Equivalent Antioxidant Capacity (TEAC) Assay

Foreword: Beyond the Absorbance Reading

In the realm of antioxidant analysis, the Trolox Equivalent Antioxidant Capacity (TEAC) assay, often referred to as the ABTS assay, stands as a cornerstone methodology. Its prevalence, however, can sometimes mask the nuances critical for its robust and meaningful application. This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of protocol steps to explore the fundamental principles, the causality behind experimental choices, and the critical framework for data interpretation. As a self-validating system, a properly executed TEAC assay provides not just a number, but a reliable measure of a sample's ability to scavenge a stable radical cation, offering a window into its total antioxidant potential.

Part 1: The Core Principle—A Battle of Radicals

The TEAC assay quantifies the total antioxidant capacity of a substance by measuring its ability to scavenge the stable radical cation, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), abbreviated as ABTS•+.[1][2] The fundamental principle is a competition: the pre-formed, intensely colored ABTS•+ radical is neutralized by an antioxidant, leading to a proportional decrease in its characteristic blue-green color.[3][4] This decolorization, measured spectrophotometrically, is then compared to that produced by a standard antioxidant, this compound, a water-soluble analog of Vitamin E.[3][5]

The antioxidant's mechanism of action in this assay can involve either hydrogen atom transfer (HAT) or single electron transfer (SET).[3][6] This versatility allows the TEAC assay to measure the combined antioxidant capacity of a wide range of compounds, including both hydrophilic and lipophilic substances.[3][7]

The Chemistry of the Chromophore

The assay begins not with the antioxidant reaction, but with the generation of the radical chromophore itself. ABTS is oxidized by a strong oxidizing agent, most commonly potassium persulfate (K₂S₂O₈), to produce the ABTS•+ radical cation.[1][8] This reaction is not instantaneous; it requires a significant incubation period (typically 12-16 hours) in the dark to ensure the complete and stable formation of the radical.[1][7][9] The resulting ABTS•+ solution has a strong absorbance at multiple wavelengths, with peaks around 415 nm and 734 nm.[8] Measurement at 734 nm is often preferred to minimize interference from other sample components.[4]

When an antioxidant (AH) or this compound is introduced, it reduces the ABTS•+ radical back to its colorless neutral form, ABTS.[8][10]

Antioxidant (AH) + ABTS•+ → A• + ABTS

The degree of color loss is directly proportional to the concentration and potency of the antioxidants in the sample.[3][11]

Visualizing the Core Mechanism

The following diagram illustrates the two key stages of the assay's chemistry: the generation of the ABTS radical cation and its subsequent quenching by an antioxidant.

Caption: Chemical principle of the TEAC assay.

Part 2: The Self-Validating Protocol

A trustworthy assay is one where every run validates itself. This is achieved through the meticulous inclusion of blanks, standards, and controls. The following protocol is designed as a robust workflow for a 96-well microplate format.

Experimental Workflow Overview

This flowchart provides a high-level summary of the entire experimental process, from initial reagent preparation to the final calculation of antioxidant capacity.

Caption: High-level experimental workflow for the TEAC assay.

Step-by-Step Methodology

1. Preparation of ABTS•+ Radical Stock Solution

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.[12]

-

Mix the two solutions in a 1:1 volume ratio.[13]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][7] This incubation is critical for the complete generation of the radical cation. The solution should develop a deep blue-green color.

-

This stock solution is stable for over two days when stored in the dark.[4]

2. Preparation of ABTS•+ Working Solution

-

Before analysis, the ABTS•+ stock solution must be diluted.

-

Dilute the stock solution with a suitable solvent (e.g., ethanol for mixed-solubility samples, or phosphate-buffered saline (PBS) for aqueous systems) to an absorbance of 0.700 ± 0.02 at 734 nm.[10][12]

-

This working solution should be prepared fresh for each assay.

3. Preparation of this compound Standard Curve

-

Prepare a stock solution of this compound (e.g., 10 mM in a suitable solvent like 50% acetone or ethanol).[9]

-

From the stock solution, perform serial dilutions to create a range of standards (e.g., 0, 50, 100, 250, 500, 1000 µM).[14]

-

A fresh standard curve must be generated for each assay plate to ensure accuracy.[3][11]

4. Assay Procedure (96-Well Plate)

-

Pipette a small volume (e.g., 10-25 µL) of each this compound standard, sample, and blank (solvent only) into separate wells of a 96-well microtiter plate.[3][9] Each should be assayed in triplicate.[14]

-

To initiate the reaction, add a larger volume (e.g., 150-200 µL) of the ABTS•+ working solution to each well.[3][12]

-

Mix thoroughly and incubate at a controlled temperature (e.g., 25-30°C) for a defined period (e.g., 1-6 minutes).[9][10] The optimal incubation time may vary depending on the antioxidant.[10]

-

Read the absorbance of each well at 734 nm using a microplate reader.[10]

Part 3: Data Interpretation and Quality Control

The raw absorbance values are meaningless without proper analysis relative to the this compound standard.

Calculating Results

-

Percentage Inhibition: The radical scavenging activity can be expressed as the percentage of inhibition of the ABTS•+ radical.[10]

-

% Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] x 100

-

Where Abs_Control is the absorbance of the blank (ABTS•+ solution with solvent) and Abs_Sample is the absorbance of the reaction with the this compound standard or sample.[10]

-

-

Standard Curve: Plot the % Inhibition (y-axis) against the concentration of the this compound standards (x-axis).[10]

-

TEAC Value Calculation:

-

Using the linear regression equation from the standard curve, calculate the this compound equivalent concentration for each sample based on its % Inhibition.

-

The final result is expressed as µM this compound Equivalents (TE). This value represents the concentration of this compound that would produce the same level of antioxidant activity as the sample.

-

Data Summary and Quality Parameters

For robust and reproducible results, the following parameters are key.

| Parameter | Typical Value / Guideline | Rationale & Significance |

| ABTS•+ Generation Time | 12–16 hours | Ensures complete and stable formation of the radical cation, leading to consistent assay performance.[1][7] |

| Working Solution Abs | 0.700 ± 0.02 at 734 nm | Standardizes the initial radical concentration, ensuring a consistent dynamic range for the assay.[10][12] |

| This compound Standard Curve R² | > 0.98 | Confirms the linear relationship between antioxidant concentration and response, validating the assay's quantitation.[10] |

| Sample Dilution | Within linear range of curve | Ensures the sample's absorbance falls within the reliable, linear portion of the standard curve for accurate interpolation.[14] |

Part 4: Field Insights—Strengths and Critical Limitations

No assay is a panacea. A senior scientist must appreciate both the utility and the boundaries of a chosen method.

Strengths of the TEAC Assay

-

Versatility: It can be used for both hydrophilic and lipophilic antioxidants and samples.[3][7]

-

Broad pH Range: The assay is stable and can be performed over a wide pH range, allowing for the study of pH-dependent antioxidant activity.[3][11]

-

Reproducibility: When performed under controlled conditions, the TEAC assay provides highly reproducible results.[4][7]

-

Simplicity and Speed: The operational simplicity and rapid reaction time (after initial radical generation) make it suitable for high-throughput screening.[2][4]

Limitations and Considerations

-

Non-Physiological Radical: The ABTS•+ radical is not naturally found in biological systems. Therefore, the assay measures a chemical reactivity that may not perfectly reflect in vivo antioxidant mechanisms.[7]

-

Interference: The formation of reaction products from the initial antioxidant-radical interaction may themselves have antioxidant activity, potentially leading to an overestimation of the TEAC value.[15][16]

-

Steric Hindrance: The accessibility of the antioxidant to the large ABTS•+ radical can influence the reaction kinetics and may not correlate with its activity against smaller, more biologically relevant radicals.[3]

Conclusion

The TEAC assay is a powerful and versatile tool for assessing total antioxidant capacity. Its value, however, is unlocked not by rote execution, but by a deep understanding of its chemical principles, a commitment to a self-validating protocol, and a critical awareness of its limitations. By embracing this comprehensive approach, researchers can ensure that the TEAC values they generate are not just data points, but scientifically sound and contextually relevant insights into the antioxidant landscape of their samples.

References

- OxiSelect™ this compound Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). (n.d.). Cell Biolabs, Inc.

- TEAC Assay. (n.d.). Citeq Biologics.

- This compound Equivalent Antioxidant Capacity (TEAC) Assay. (n.d.). Cell Biolabs, Inc.

- A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. (2024). MDPI.

- Sharma, P., & Singh, R. P. (2013). Evaluation of Antioxidant Activity in Foods with Special Reference to TEAC Method. American Journal of Food Technology, 8, 83-101.

- This compound equivalent antioxidant capacity. (n.d.). Wikipedia.

- TEAC ASSAY PROTOCOL. (n.d.). Protocol Online.

- 2.6.3. TEAC Assay. (2021). Bio-protocol.

- ABTS [TEAC] - this compound-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. (2021, July 25). YouTube.

- Application Note: Determination of this compound Equivalent Antioxidant Capacity (TEAC) using the ABTS Assay. (n.d.). Benchchem.

- DATA SHEET BRS this compound STANDARD (BIOLOGICAL SAMPLES) ST08003-01. (n.d.). Bioquochem.

- Standard curve from the paper-based TEAC assay. This compound standards were... (n.d.). ResearchGate.

- TEAC / ABTS Assay | this compound Equivalent Antioxidant Capacity Assays |. (2024, July 2). YouTube.

- OxiSelect™ this compound Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). (n.d.). Manufacturer's Product Manual.

- Evaluation of Antioxidant Activity in Foods with Special Reference to TEAC Method. (2013). ResearchGate.

- Evaluation of antioxidant activity in foods with special reference to TEAC method. (2013). UNAM.

- A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. (2024). National Institutes of Health.

- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (2022). PMC - PubMed Central.

- A critical appraisal of the use of the antioxidant capacity (TEAC) assay in defining optimal antioxidant structures. (2003). ResearchGate.

- TEAC – Knowledge and References. (n.d.). Taylor & Francis.

- Advantages and limitations of common testing methods for antioxidants. (2012). ResearchGate.

- Antioxidant capacity of reaction products limits the applicability of the this compound Equivalent Antioxidant Capacity (TEAC) assay. (2004). Semantic Scholar.

Sources

- 1. citeqbiologics.com [citeqbiologics.com]

- 2. scialert.net [scialert.net]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

- 6. This compound Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]

- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. plant-stress.weebly.com [plant-stress.weebly.com]

- 10. benchchem.com [benchchem.com]

- 11. OxiSelect™ this compound Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antibodies-online.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. bioquochem.com [bioquochem.com]

- 15. researchgate.net [researchgate.net]

- 16. Antioxidant capacity of reaction products limits the applicability of the this compound Equivalent Antioxidant Capacity (TEAC) assay. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Role of Trolox in Oxidative Stress Studies

<

Introduction: Navigating the Landscape of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a critical factor in aging and the pathogenesis of numerous diseases.[1] Researchers and drug development professionals are constantly seeking reliable methods to quantify antioxidant capacity. A cornerstone of this research is the use of a standardized benchmark against which the antioxidant potential of various compounds can be measured. This is where Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) plays a pivotal role.[2][3]

This in-depth guide provides a comprehensive overview of this compound, from its fundamental properties to its practical application in widely-used antioxidant assays. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights to ensure the scientific integrity of your oxidative stress studies.

Part 1: The Core of the Matter - Understanding this compound

What is this compound and Why is it the Gold Standard?

This compound is a water-soluble analog of vitamin E, a potent natural antioxidant.[1][3] Its water solubility gives it a distinct advantage over the lipid-soluble vitamin E, allowing for its use in a broader range of biological and biochemical assays.[4][5] The chromanol ring in its structure is responsible for its antioxidant activity, specifically the ability to donate a hydrogen atom from its hydroxyl group to scavenge free radicals.[6]

The primary reason for this compound's widespread adoption as a standard is its consistent and predictable antioxidant behavior. This allows for the expression of the antioxidant capacity of a sample in "this compound Equivalents" (TE), providing a standardized unit for comparison across different studies and laboratories.[2][3][7]

Physicochemical Properties of this compound

A clear understanding of this compound's properties is essential for its effective use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₄ | [8] |

| Molar Mass | 250.29 g/mol | [8] |

| Appearance | Powder | [9] |

| Solubility | Water (slightly), Ethanol (150 mg/mL), Methanol | [9] |

| Storage Temperature | 2-8°C | [9] |

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects primarily through two mechanisms, depending on the specific assay:

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. This is the primary mechanism in assays like the Oxygen Radical Absorbance Capacity (ORAC) assay.[10][11]

-

Single Electron Transfer (SET): In this mechanism, the antioxidant donates an electron to the free radical. This is a key mechanism in assays like the this compound Equivalent Antioxidant Capacity (TEAC) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[10][12][13]

The following diagram illustrates the general principle of radical scavenging by this compound.

Caption: General mechanism of radical scavenging by this compound via hydrogen atom donation.

Part 2: this compound in Action - Key Antioxidant Assays

This compound serves as the standard in several widely used antioxidant capacity assays, including the TEAC, ORAC, and DPPH assays.[14]

This compound Equivalent Antioxidant Capacity (TEAC) Assay

The TEAC assay, also known as the ABTS decolorization assay, measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+ (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).[12] The ABTS•+ radical has a characteristic blue-green color with maximum absorbance at 734 nm.[12] When an antioxidant is added, it reduces the ABTS•+ radical, causing a decrease in absorbance.[12] The extent of this decolorization is proportional to the antioxidant capacity of the sample and is compared to that of a this compound standard.[12]

Caption: A simplified workflow for the this compound Equivalent Antioxidant Capacity (TEAC) assay.

This protocol is adapted from publicly available resources and should be optimized for your specific laboratory conditions.[15][16]

-

Preparation of ABTS•+ Radical Cation Solution:

-

Prepare a 7 mM solution of ABTS in water.

-

Prepare a 2.45 mM solution of potassium persulfate in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Preparation of this compound Standard Curve:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Perform serial dilutions to obtain a range of standard concentrations (e.g., 0 to 2 mM).

-

-

Assay Procedure:

-

Add a small volume (e.g., 10 µL) of each this compound standard or sample to a 96-well microplate.

-

Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a set time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage inhibition of absorbance for each standard and sample.

-

Plot the percentage inhibition against the this compound concentration to generate a standard curve.

-

Determine the this compound equivalent antioxidant capacity (TEAC) of the samples by comparing their percentage inhibition to the standard curve. Results are typically expressed as µM this compound equivalents per gram or milliliter of the sample.[2]

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[17][18] The assay uses AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a generator of peroxyl radicals.[19] In the absence of an antioxidant, these radicals quench the fluorescence of the probe (commonly fluorescein) over time.[11] Antioxidants protect the probe by scavenging the peroxyl radicals, thus preserving the fluorescence signal.[11] The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[18]

Caption: A simplified workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

This protocol is a general guideline and may require optimization.[11]

-

Reagent Preparation:

-

Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

-

Prepare a fresh solution of AAPH in the same buffer.

-

Prepare a stock solution of this compound and create a series of dilutions for the standard curve.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the fluorescent probe to all wells.

-

Add the this compound standards, samples, and a blank (buffer only) to their respective wells.

-

Pre-incubate the plate at 37°C for a short period.

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader and record the fluorescence intensity (e.g., excitation 485 nm, emission 520 nm) every minute for a specified duration (e.g., 60-90 minutes).

-

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for the fluorescence decay of each standard and sample.

-

Subtract the AUC of the blank from the AUC of the standards and samples to get the net AUC.

-

Plot the net AUC against the this compound concentration to generate a standard curve.

-

Determine the ORAC value of the samples, expressed as this compound equivalents, by interpolating from the standard curve.[18]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a simple and widely used method to assess antioxidant activity.[20] The DPPH radical is a stable free radical with a deep violet color and a strong absorbance at around 517 nm. When an antioxidant is present, it donates a hydrogen atom or an electron to DPPH•, reducing it to DPPH-H, which is a colorless or pale-yellow compound.[12] The decrease in absorbance is measured to determine the radical scavenging activity of the sample.[20]

Caption: A simplified workflow for the DPPH radical scavenging assay.

This protocol is a general guide and should be adapted as needed.[20][21]

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The concentration should be adjusted to yield an initial absorbance of approximately 1.0 at 517 nm.

-

Prepare a stock solution of this compound and create a series of dilutions for the standard curve.

-

-

Assay Procedure:

-

In a 96-well microplate, add your this compound standards and samples.

-

Add the DPPH working solution to all wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the standards and samples using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of scavenging against the concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Alternatively, a standard curve can be generated using this compound, and the results can be expressed as this compound equivalents.[20]

-

Part 3: Critical Considerations and Advanced Applications

Choosing the Right Assay: A Matter of Context

The choice of antioxidant assay depends on the nature of the sample and the research question.

-

TEAC: Suitable for both hydrophilic and lipophilic antioxidants.[15]

-

ORAC: Particularly relevant for its use of peroxyl radicals, which are common in the human body.[22]

-

DPPH: A simple and rapid assay, but the DPPH radical is not biologically relevant.

It is important to note that different antioxidants respond differently in various assays.[22] For a comprehensive assessment, it is often recommended to use multiple assays.

Beyond the Test Tube: Cellular Antioxidant Activity (CAA) Assay

While in vitro assays are valuable screening tools, they do not account for the biological context of cellular uptake, metabolism, and localization of antioxidants.[23][24] The Cellular Antioxidant Activity (CAA) assay addresses this limitation by measuring antioxidant activity within a cellular environment.[23][24][25] This assay uses a fluorescent probe, dichlorofluorescin, which becomes fluorescent upon oxidation by peroxyl radicals generated within cells.[23][24] The ability of a compound to inhibit this fluorescence indicates its cellular antioxidant activity.[23][24]

The Dual Nature of this compound: Antioxidant and Pro-oxidant Effects

While this compound is renowned for its antioxidant properties, it's crucial to recognize that under certain conditions, it can exhibit pro-oxidant activity.[4][6] This dual behavior is concentration-dependent and can be influenced by the cellular environment.[6] For instance, at higher concentrations, this compound has been reported to induce lipid peroxidation and cytotoxicity.[6] This highlights the importance of careful dose-response studies in cellular models.

This compound in Drug Development and Neuroprotection

The neuroprotective effects of this compound have been a subject of significant research.[26] Studies have shown its ability to mitigate oxidative stress-induced neurodegeneration.[26] In drug development, this compound is not only used as a standard for evaluating the antioxidant potential of new chemical entities but also serves as a reference compound in studies investigating the mechanisms of oxidative damage and the efficacy of novel antioxidant therapies.[26]

Conclusion: A Versatile Tool for Oxidative Stress Research

This compound has firmly established its place as an indispensable tool in the field of oxidative stress research. Its role as a reliable and consistent standard in a variety of antioxidant assays allows for the standardized quantification and comparison of antioxidant capacities. As research continues to unravel the complexities of oxidative stress in health and disease, a thorough understanding of this compound and its applications will remain critical for researchers, scientists, and drug development professionals. By employing the principles and protocols outlined in this guide, you can ensure the scientific rigor and integrity of your investigations into the fascinating world of antioxidants.

References

-

This compound equivalent antioxidant capacity - Wikipedia. (n.d.). Retrieved from [Link]

-

Cao, G., Alessio, H. M., & Cutler, R. G. (1993). Oxygen-radical absorbance capacity assay for antioxidants. Free Radical Biology and Medicine, 14(3), 303–311. Retrieved from [Link]

-

DPPH Antioxidant Assay Kit D678 manual. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

-

TEAC Assay. (n.d.). Citeq Biologics. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

OxiSelect™ this compound Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). (n.d.). Antibodies-online.com. Retrieved from [Link]

-

Determining Antioxidant Potential: Using an Oxygen Absorbance Capacity (ORAC) Assay. (n.d.). AZoM.com. Retrieved from [Link]

-

This compound Equivalent Antioxidant Capacity (TEAC) Assay. (2021). Bio-protocol. Retrieved from [Link]

-

Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). This compound-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma. Clinical Chemistry, 47(6), 1129–1130. Retrieved from [Link]

-

This compound equivalent antioxidant capacity: Significance and symbolism. (2025, July 31). Wisdomlib. Retrieved from [Link]

-

Czochanska, Z., et al. (2020). Determination of this compound Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. Molecules, 25(7), 1684. Retrieved from [Link]

-

This compound Equivalent Antioxidant Capacity (TEAC) Assay. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

-

Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent. Retrieved from [Link]

-

Distelmaier, F., et al. (2012). This compound-Sensitive Reactive Oxygen Species Regulate Mitochondrial Morphology, Oxidative Phosphorylation and Cytosolic Calcium Handling in Healthy Cells. Antioxidants & Redox Signaling, 17(12), 1657–1670. Retrieved from [Link]

-

OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

-

Next generation antioxidant assay takes testing inside cells. (2024, June 11). FoodNavigator-USA.com. Retrieved from [Link]

-

A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. (2024, November 18). National Institutes of Health. Retrieved from [Link]

-

This compound decreases ROS generation, injury and inflammation in human... (n.d.). ResearchGate. Retrieved from [Link]

-

Determination of antioxidant activity by DPPH radical-scavenging assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

Can i use this compound as a standard for DPPH assay? (2018, January 4). ResearchGate. Retrieved from [Link]

-

Concentration Dependence of the Antioxidant and Prooxidant Activity of this compound in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. (n.d.). MDPI. Retrieved from [Link]

-

Intracellular scavenging activity of this compound (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. (n.d.). National Institutes of Health. Retrieved from [Link]

-

9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. (n.d.). ResearchGate. Retrieved from [Link]

-

DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]

-

Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2023, February 6). Food Science and Technology. Retrieved from [Link]

-

This compound. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound equivalent: Significance and symbolism. (2025, December 27). Wisdomlib. Retrieved from [Link]

-

Understanding Oxidative Stress: The Role of this compound in Cellular Protection. (2025, November 5). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2022, October 30). SciELO. Retrieved from [Link]

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. Retrieved from [Link]

-

Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. (2007, September 29). Semantic Scholar. Retrieved from [Link]

-

Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021, June 11). MDPI. Retrieved from [Link]

-

When we use DPPH test which one is the more effective antioxidant this compound or vitamine C? (2017, February 19). ResearchGate. Retrieved from [Link]

-

The antioxidant and pro-oxidant activity of vitamin C and this compound in vitro: a comparative study. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, Structure, Antioxidant Activity, and Water Solubility of this compound Ion Conjugates. (2017, October 8). Molecules. Retrieved from [Link]

-

This compound: Significance and symbolism. (2025, August 1). Wisdomlib. Retrieved from [Link]

-

The Role of Plant-Derived Bioactive Compounds in Mitigating Oxidative Stress. (n.d.). MDPI. Retrieved from [Link]

-

How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PubMed Central. Retrieved from [Link]

-

Oxidative stress-induced apoptosis prevented by this compound. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, structure, antioxidant activity, and water solubility of this compound ion conjugates. (2017, October 10). PMC. Retrieved from [Link]

-

Effect of this compound and newly developed this compound variants on ROS levels, ETC... (n.d.). ResearchGate. Retrieved from [Link]

-

This compound Enhances Curcumin's Cytotoxicity through Induction of Oxidative Stress. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The antioxidant and pro-oxidant activity of vitamin C and this compound in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound equivalent: Significance and symbolism [wisdomlib.org]

- 8. This compound | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 奎诺二甲基丙烯酸酯 A cell-permeable, water-soluble derivative of vitamin E with antioxidant properties. Prevents peroxynitrite-mediated oxidative stress and apoptosis in rat thymocytes. | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound, a Standard Antioxidant used for Antioxidant Capacity Assays | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. citeqbiologics.com [citeqbiologics.com]

- 13. This compound Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]

- 14. This compound equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

- 15. pdf.antibodies-online.com [pdf.antibodies-online.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]

- 18. agilent.com [agilent.com]

- 19. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. Next generation antioxidant assay takes testing inside cells [foodnavigator-usa.com]

- 24. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. | Semantic Scholar [semanticscholar.org]

- 26. researchgate.net [researchgate.net]

Trolox: A Water-Soluble Vitamin E Analog as a Gold Standard in Antioxidant Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of vitamin E, and its critical role in antioxidant research. We will delve into its chemical properties, mechanism of action, and its application as a standard in antioxidant capacity assays, particularly the widely used this compound Equivalent Antioxidant Capacity (TEAC) assay.

Introduction: The Genesis of a Water-Soluble Antioxidant Standard

In the realm of antioxidant research, the need for a reliable and reproducible standard is paramount. While α-tocopherol, the most biologically active form of vitamin E, is a potent lipid-soluble antioxidant, its poor water solubility presents significant challenges for in vitro assays.[1][2] To circumvent this limitation, this compound was synthesized. It is a hydrophilic analog of vitamin E that retains the crucial chromanol ring responsible for its antioxidant activity but replaces the lipophilic phytyl tail with a carboxyl group, rendering it water-soluble.[3][4] This key modification allows for its seamless integration into aqueous experimental systems, making it an invaluable tool for assessing the antioxidant capacity of a wide range of compounds.[5]

Key Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C14H18O4[5][6] |

| Molecular Weight | 250.29 g/mol [4][5] |

| IUPAC Name | 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid[4][5] |

| CAS Number | 53188-07-1[5] |

| Solubility | Soluble in water (especially at alkaline pH), DMSO, and ethanol[7] |

The Structural Analogy to Vitamin E: A Tale of Two Molecules

The remarkable utility of this compound as an antioxidant standard stems from its direct structural relationship to α-tocopherol. Both molecules share the same 6-hydroxychromane core, which is the active site for free radical scavenging. The key difference lies in the side chain at the 2-position of the chroman ring. In α-tocopherol, this is a long phytyl tail that anchors the molecule within lipid membranes. In this compound, this is replaced by a carboxylic acid group.

Figure 1: Structural comparison of α-tocopherol and this compound.

This seemingly minor modification has profound implications for their physical properties. The lipophilic nature of α-tocopherol confines its antioxidant activity primarily to the lipid phase, such as cell membranes, where it protects against lipid peroxidation.[2][8] Conversely, the water solubility of this compound allows it to act as an antioxidant in aqueous environments, making it an ideal standard for a multitude of in vitro antioxidant assays.[9][10]

Mechanism of Antioxidant Action: A Unified Front Against Oxidative Stress

The antioxidant activity of both this compound and α-tocopherol is predicated on their ability to donate a hydrogen atom from the hydroxyl group on the chromanol ring to free radicals.[11] This process neutralizes the highly reactive free radicals, thereby terminating the damaging chain reactions of oxidation.

The primary mechanism involves the scavenging of peroxyl radicals (ROO•), which are key intermediates in lipid peroxidation. The reaction can be summarized as follows:

ROO• + this compound-OH → ROOH + this compound-O•

The resulting this compound radical (this compound-O•) is relatively stable and does not readily propagate the oxidative chain reaction. This inherent stability is a crucial feature of an effective chain-breaking antioxidant.

While both molecules share this fundamental mechanism, their differing solubilities dictate their primary sites of action. α-Tocopherol excels at protecting lipid-rich structures, whereas this compound is highly effective in aqueous systems, scavenging water-soluble radicals.[9] This makes this compound a more versatile standard for assessing the antioxidant potential of diverse compounds in various experimental setups.

The Gold Standard: this compound Equivalent Antioxidant Capacity (TEAC) Assay

The this compound Equivalent Antioxidant Capacity (TEAC) assay is one of the most widely employed methods for determining the antioxidant capacity of substances.[12] This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[13] The antioxidant capacity of a sample is then expressed as "this compound Equivalents" (TE), which is the concentration of this compound that would produce the same level of ABTS•+ scavenging.[5][14]

The TEAC assay is valued for its simplicity, speed, and applicability to both hydrophilic and lipophilic antioxidants.[15] The use of this compound as the standard provides a universal benchmark for comparing the antioxidant potency of different compounds and complex mixtures like food extracts and biological fluids.[12][16]

The Chemistry Behind the TEAC Assay

The TEAC assay is based on the reduction of the pre-formed blue-green ABTS•+ radical cation back to its colorless neutral form by an antioxidant. The extent of this decolorization, measured spectrophotometrically, is proportional to the antioxidant's concentration and its radical-scavenging ability.

The ABTS•+ radical is typically generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈).[13] The resulting radical solution has a characteristic absorbance at specific wavelengths, commonly 734 nm.[17] When an antioxidant is added, it donates an electron or a hydrogen atom to the ABTS•+, causing a decrease in absorbance.

Figure 2: Workflow of the this compound Equivalent Antioxidant Capacity (TEAC) Assay.

Detailed Protocol for the TEAC Assay

This protocol provides a general guideline for performing the TEAC assay. It is essential to optimize the conditions for specific applications and sample types.

Materials:

-

This compound (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Spectrophotometer capable of reading at 734 nm

-

96-well microplates (for high-throughput screening)

Procedure:

-

Preparation of ABTS•+ Radical Cation Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in a 1:1 (v/v) ratio.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in the formation of the stable ABTS•+ radical cation.

-

-

Preparation of Working ABTS•+ Solution:

-

On the day of the assay, dilute the ABTS•+ stock solution with PBS or another appropriate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Preparation of this compound Standard Curve:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or water).

-

Perform serial dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 0-15 µM).

-

-

Assay Protocol:

-

Add a small volume (e.g., 10 µL) of the this compound standards or samples to a larger volume (e.g., 190 µL) of the working ABTS•+ solution in a microplate well or cuvette.

-

Mix thoroughly and incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the ABTS•+ radical for each this compound standard and sample using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without any antioxidant, and A_sample is the absorbance in the presence of the antioxidant.

-

Plot a standard curve of this compound concentration versus the percentage of inhibition.

-

Determine the TEAC value of the sample by comparing its percentage of inhibition to the this compound standard curve. The TEAC value is typically expressed as µmol of this compound equivalents per gram or milliliter of the sample.[14]

-

Example TEAC Data:

| Antioxidant | TEAC Value (µmol TE/g) |

| Quercetin | 4.7 |

| Catechin | 2.4 |

| Ascorbic Acid (Vitamin C) | 0.98 |

| Gallic Acid | 3.1 |

Note: These are representative values and can vary depending on the specific assay conditions.

Beyond the TEAC Assay: Other Applications of this compound

While its role in the TEAC assay is most prominent, the utility of this compound extends to other areas of research:

-

Positive Control in Cellular Antioxidant Assays: Due to its cell permeability and water solubility, this compound is often used as a positive control in cell-based assays to study the effects of oxidative stress and the efficacy of potential antioxidants.[10][18]

-

Neuroprotection Studies: this compound has been investigated for its neuroprotective effects in various models of neurodegenerative diseases, where oxidative stress is a key pathological factor.[6][19]

-

Inhibition of Lipid Peroxidation: Despite its water solubility, this compound can effectively inhibit lipid peroxidation in certain experimental systems.[20]

-

Pro-oxidant Activity Studies: Under specific conditions, such as in the presence of certain metal ions, this compound can exhibit pro-oxidant effects, a phenomenon that is also observed with other antioxidants.[11][21] This dual nature makes it a valuable tool for studying the complex redox biology of antioxidants.

Conclusion

This compound has firmly established itself as an indispensable tool in the field of antioxidant research. Its water solubility, coupled with the retention of the antioxidant-active chromanol ring of vitamin E, makes it an ideal standard for in vitro antioxidant capacity assays. The widespread adoption of the TEAC assay, with this compound as its cornerstone, has provided a standardized framework for comparing the antioxidant potency of a vast array of compounds. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and applications of this compound is essential for the accurate assessment and development of novel antioxidant therapies and functional foods.

References

-

The water-soluble vitamin E analogue this compound protects against ischaemia/reperfusion damage in vitro and ex vivo. A comparison with vitamin E. - PubMed. Available at: [Link]

-

This compound - Wikipedia. Available at: [Link]

-

Synthesis and Biological Activity of this compound Amide Derivatives - SciELO. Available at: [Link]

-

This compound equivalent antioxidant capacity - Wikipedia. Available at: [Link]

-

Comparative Study of the Antioxidant Activities of Water- Soluble Vitamin E Analogues: this compound and IRFI. Available at: [Link]

-

This compound - Grokipedia. Available at: [Link]

-

This compound | C14H18O4 | CID 40634 - PubChem. Available at: [Link]

-

TEAC Assay - Citeq Biologics. Available at: [Link]

-

Datasheet for ABIN5067625 - OxiSelect™ this compound Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) - Antibodies-online.com. Available at: [Link]

-

2.7. This compound Equivalent Antioxidant Capacity (TEAC) Assay - Bio-protocol. Available at: [Link]

-

Determination of this compound Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes - MDPI. Available at: [Link]

-

This compound Equivalent Antioxidant Capacity (TEAC) Assay - Cell Biolabs, Inc. Available at: [Link]

-

Prooxidant and antioxidant effects of this compound on ferric ion-induced oxidation of erythrocyte membrane lipids - PubMed. Available at: [Link]

-

Free radical scavenger and antioxidant capacity correlation of alpha-tocopherol and this compound measured by three in vitro methodologies - PubMed. Available at: [Link]

-

Chemical syntheses of this compound conjugates which protect human ventricular myocytes against in situ-generated oxyradicals - PubMed. Available at: [Link]

-

A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples - NIH. Available at: [Link]

-

Vitamin E Analog this compound Attenuates MPTP-Induced Parkinson's Disease in Mice, Mitigating Oxidative Stress, Neuroinflammation, and Motor Impairment - PubMed. Available at: [Link]

-

Synthesis and Biological Activity of this compound Amide Derivatives - Scite.ai. Available at: [Link]

-

This compound equivalent antioxidant capacity: Significance and symbolism. Available at: [Link]

-

Intracellular scavenging activity of this compound (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - NIH. Available at: [Link]

-

Synthesis and Biological Activity of this compound Amide Derivatives - ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of this compound Amide Derivatives - Portal de Revistas da USP. Available at: [Link]

-

Concentration Dependence of the Antioxidant and Prooxidant Activity of this compound in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - NIH. Available at: [Link]

-

α-Tocopherol and this compound as Effective Natural Additives for Polyurethane Foams: A DFT and Experimental Study - MDPI. Available at: [Link]

-

(PDF) Free Radical Scavenger and antioxidant capacity correlation of alpha-tocopherol and this compound measured by three in vitro methodologies - ResearchGate. Available at: [Link]

-

The antioxidant this compound inhibits aging and enhances prostaglandin E-2 secretion in mesenchymal stem cells - Tech Science Press. Available at: [Link]

-

Antioxidant capacity (%) of this compound to prevent the oxidation of the... - ResearchGate. Available at: [Link]

-

Differential Effects of MitoVitE, α-Tocopherol and this compound on Oxidative Stress, Mitochondrial Function and Inflammatory Signalling Pathways in Endothelial Cells Cultured under Conditions Mimicking Sepsis - PMC - NIH. Available at: [Link]

-

Antioxidant Activity of Planar Catechin Conjugated with this compound - MDPI. Available at: [Link]

-

Improved this compound® Equivalent Antioxidant Capacity Assay for Efficient and Fast Search of New Antioxidant Agents - ResearchGate. Available at: [Link]

-

Effects of Molecular Structure on Kinetics and Dynamics of the this compound Equivalent Antioxidant Capacity Assay with ABTS+• | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

-

(PDF) Determination of this compound Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes - ResearchGate. Available at: [Link]

-

Prooxidant and antioxidant properties of this compound C, analogue of vitamin E, in oxidation of low-density lipoprotein - Taylor & Francis Online. Available at: [Link]

-

Synthesis, structure, antioxidant activity, and water solubility of this compound ion conjugates - PMC. Available at: [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Intracellular scavenging activity of this compound (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | CAS 53188-07-1 | Antioxidant vitamin E derivative | StressMarq Biosciences Inc. [stressmarq.com]

- 7. This compound | 53188-07-1 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. The water-soluble vitamin E analogue this compound protects against ischaemia/reperfusion damage in vitro and ex vivo. A comparison with vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Concentration Dependence of the Antioxidant and Prooxidant Activity of this compound in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

- 13. A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]

- 15. pdf.antibodies-online.com [pdf.antibodies-online.com]

- 16. This compound Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. selleckchem.com [selleckchem.com]

- 19. Vitamin E Analog this compound Attenuates MPTP-Induced Parkinson's Disease in Mice, Mitigating Oxidative Stress, Neuroinflammation, and Motor Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antioxidant effects and research of Trolox_Chemicalbook [m.chemicalbook.com]

- 21. Prooxidant and antioxidant effects of this compound on ferric ion-induced oxidation of erythrocyte membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trolox Equivalent Antioxidant Capacity (TEAC) Assay: A Comprehensive Technical Guide

An In-depth Exploration of the History, Development, and Methodologies for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of oxidative stress research and the development of novel antioxidant therapies, the accurate and reliable measurement of antioxidant capacity is paramount. The Trolox Equivalent Antioxidant Capacity (TEAC) assay, also known as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, has emerged as a cornerstone method for quantifying the total antioxidant potential of a wide array of substances. First introduced in 1993, the TEAC assay has undergone significant evolution, solidifying its position as a versatile and widely adopted technique in academic and industrial research settings. Its operational simplicity and applicability to both hydrophilic and lipophilic compounds have made it an invaluable tool for screening natural products, characterizing pharmaceutical compounds, and evaluating the antioxidant status of biological fluids.[1][2]

This technical guide provides a comprehensive overview of the TEAC assay, from its historical origins to its current state-of-the-art methodologies. As a senior application scientist, the aim is to not only present the procedural steps but also to elucidate the underlying chemical principles and the rationale behind experimental choices. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement, interpret, and troubleshoot the TEAC assay, ensuring data of the highest scientific integrity.